Agathisflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

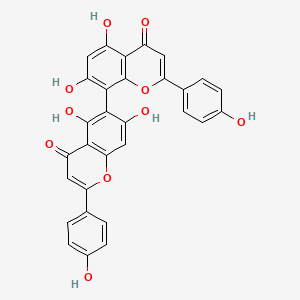

Agathisflavone is a biflavonoid that is obtained by oxidative coupling of two molecules of apigenin resulting in a bond between positions C-6 and C-8 of the two chromene rings. It has a role as an antineoplastic agent, an antiviral agent, a hepatoprotective agent and a metabolite. It is a biflavonoid, a hydroxyflavone and a biaryl.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Agathisflavone exhibits significant neuroprotective properties, particularly in models of ischemic damage. Research indicates that it can prevent neuronal loss and maintain myelin integrity during ischemic events:

- Neuroprotection in Ischemia : In ex vivo studies, this compound protected Purkinje neurons from ischemic damage and prevented the loss of oligodendrocyte processes in cerebellar slices subjected to oxygen-glucose deprivation (OGD). This effect was associated with reduced astrocyte reactivity and preserved glutamine synthetase expression .

- Modulation of Microglial Activation : this compound has been shown to modulate microglial activation profiles in response to lipopolysaccharide (LPS) treatment, promoting a neuroprotective phenotype and reducing neuroinflammatory markers .

Antiviral Properties

This compound demonstrates antiviral activity against various pathogens. Its mechanisms include inhibition of viral replication and modulation of host immune responses:

- In Vitro Antiviral Activity : Studies have reported that this compound exhibits antiviral effects against certain viruses, contributing to its potential as a therapeutic agent .

Antitumoral Activity

The compound has shown promise in cancer research, particularly regarding its antitumoral effects:

- Inhibition of Cancer Cell Proliferation : this compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant cytotoxicity against HeLa cells (cervical cancer) in vitro, indicating its potential as an anticancer agent .

Antiprotozoal Activity

This compound also exhibits antiprotozoal properties, making it relevant for treating protozoan infections:

- Effectiveness Against Protozoan Pathogens : Research indicates that this compound can inhibit the growth of protozoan parasites, showcasing its broad-spectrum biological activity .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

- Neuroprotection in Ischemia :

- Antitumoral Activity :

- Modulation of Microglial Activation :

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying agathisflavone from natural sources?

- Methodological Answer: this compound is typically extracted from plants like Rhus succedanea or Ochna integerrima using solvent-based methods (e.g., ethanol or methanol extraction). Purification often involves column chromatography with silica gel or Sephadex LH-20, followed by HPLC for structural validation. Key challenges include minimizing oxidation during extraction, which can alter biflavonoid integrity .

Q. Which in vitro and in vivo models are commonly used to evaluate this compound’s neuroprotective effects?

- Methodological Answer: Common models include:

- In vitro: Primary neuronal cultures exposed to glutamate-induced toxicity (e.g., rat cortical neurons) to assess neuroprotection .

- In vivo: Rodent models of neurodegenerative diseases (e.g., Alzheimer’s or Parkinson’s) using behavioral assays and immunohistochemical analysis of neuronal markers .

Q. What analytical techniques are recommended for validating this compound’s chemical identity and purity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Purity should be confirmed via HPLC with UV detection at 254–280 nm, coupled with retention time comparisons against reference standards .

Q. How do researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., cell line specificity, dosage ranges). A systematic review approach, as seen in , involves cross-referencing data from PubMed and Science Direct to identify consensus findings. Meta-analyses and dose-response curve standardization are recommended .

Advanced Research Questions

Q. What strategies optimize this compound’s bioavailability in preclinical studies?

- Methodological Answer: Bioavailability challenges stem from poor solubility and rapid metabolism. Solutions include:

- Formulation: Nanoencapsulation (e.g., liposomes) or co-administration with bioavailability enhancers (e.g., piperine).

- Pharmacokinetic profiling: LC-MS/MS to track plasma concentrations and metabolite identification .

Q. How can researchers reconcile contradictory findings on this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer models?

- Methodological Answer: Context-dependent effects require careful experimental design:

- Dose dependency: Low doses may promote survival pathways, while higher doses induce apoptosis.

- Cell-type specificity: Use isogenic cell lines to isolate genetic or epigenetic factors.

- Pathway analysis: RNA sequencing or phosphoproteomics to map signaling cascades (e.g., PI3K/Akt vs. p53) .

Q. What computational tools are suitable for predicting this compound’s molecular targets and binding affinities?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict interactions with targets like GSK-3β or NMDA receptors. Validation requires in vitro binding assays (e.g., surface plasmon resonance) .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with other flavonoids?

- Methodological Answer: Use factorial design experiments to test combinatorial ratios (e.g., this compound + quercetin). Synergy is quantified via the Combination Index (CI) method (CompuSyn software) and validated in 3D co-culture models to mimic physiological complexity .

Q. Emerging Research Directions

Q. What gaps exist in understanding this compound’s role in neurogenesis and neuronal differentiation?

- Methodological Answer: Current studies (e.g., ) lack mechanistic clarity. Proposed approaches:

- Single-cell RNA-seq: To identify transcriptional networks activated during differentiation.

- In vivo lineage tracing: Transgenic models (e.g., Nestin-Cre) to track neuronal progenitor fate .

Q. How can global research collaboration address understudied therapeutic applications of this compound?

- Methodological Answer: highlights Brazil, China, and Germany as leading contributors. To bridge gaps:

- Data sharing: Use platforms like Zenodo or Figshare for raw datasets.

- Multicenter trials: Focus on neglected areas (e.g., anti-fibrotic or immunomodulatory effects) through consortia like the Global Natural Products Social Molecular Networking (GNPS) .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Non-linear regression models (e.g., log-dose vs. response in GraphPad Prism) with Hill slope calculations. For multi-variable experiments, mixed-effects models account for biological replicates and batch variability .

Q. How to ensure reproducibility in this compound research across laboratories?

- Methodological Answer: Adhere to ’s guidelines:

- Detailed protocols: Publish step-by-step methods in supplementary materials.

- Reference standards: Use commercially validated this compound (e.g., Sigma-Aldrich) with lot-specific certificates.

- Open-source tools: Share analysis scripts (e.g., R/Python) for data processing .

Eigenschaften

CAS-Nummer |

28441-98-7 |

|---|---|

Molekularformel |

C30H18O10 |

Molekulargewicht |

538.5 g/mol |

IUPAC-Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H |

InChI-Schlüssel |

BACLASYRJRZXMY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

28441-98-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7''-methyl-agathisflavone agathisflavone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.